molecular formula C19H25NO3 B6351345 N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol CAS No. 302916-36-5

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol

Cat. No.: B6351345
CAS No.: 302916-36-5
M. Wt: 315.4 g/mol
InChI Key: WNLBNJNEJNHEAU-HNNXBMFYSA-N
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Description

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is a synthetic compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a dimethyl-dioxocyclohexylidene group attached to an ethyl-amino linkage, which is further connected to an L-phenylalaninol moiety. The compound’s stability and reactivity make it a valuable tool in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol typically involves the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with the appropriate amino acid derivative in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in refluxing ethanol . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and scalability. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclohexylidene ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydroxylamine, and triethylamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol is unique due to its specific structural configuration, which imparts stability and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-19(2)11-17(22)16(18(23)12-19)8-9-20-15(13-21)10-14-6-4-3-5-7-14/h3-8,15,20-21H,9-13H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBNJNEJNHEAU-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CCNC(CC2=CC=CC=C2)CO)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CCN[C@@H](CC2=CC=CC=C2)CO)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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